[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol
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Overview
Description
[2-(Aminomethyl)bicyclo[221]heptan-2-YL]methanol is a bicyclic compound with a unique structure that includes an aminomethyl group and a hydroxymethyl group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary amines.
Substitution: Ethers, esters.
Scientific Research Applications
[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex bicyclic structures.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol involves its interaction with specific molecular targets and pathways. For example, it has been studied as a CXCR2 selective antagonist, which can block the chemokine receptor CXCR2 and potentially inhibit cancer metastasis . The compound’s unique structure allows it to bind selectively to its target, thereby modulating specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride
- 2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride
Uniqueness
Compared to similar compounds, [2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol stands out due to its unique combination of an aminomethyl group and a hydroxymethyl group attached to a bicyclo[2.2.1]heptane framework. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C9H17NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,11H,1-6,10H2 |
InChI Key |
BUBOKFNEOPKUKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(CN)CO |
Origin of Product |
United States |
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